Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylamino group, and a piperidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylamino group and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
- Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine
- Furanoyl-1-benzyl-4-anilinopiperidine
Comparison: Benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(18-15-7-8-15)9-11-19(12-10-17)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 |
InChI Key |
ONHODEWDNFWQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC3CC3 |
Origin of Product |
United States |
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